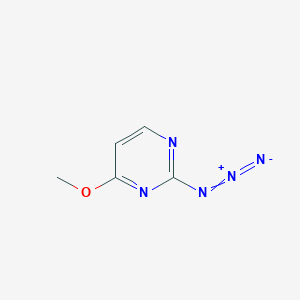

2-Azido-4-methoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

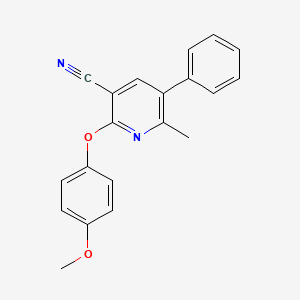

2-Azido-4-methoxypyrimidine is a chemical compound that is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The azide group (N3) and the methoxy group (OCH3) are functional groups attached to the pyrimidine ring .

Synthesis Analysis

The synthesis of 2-azido compounds, including this compound, often involves the use of diazotransfer reactions . For example, a robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction has been reported . The reaction involves the treatment of 2′-amino RNA with the diazotizing reagent fluorosulfuryl azide (FSO2N3) .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and functional groups such as an azide group (N3) and a methoxy group (OCH3) attached to it .Chemical Reactions Analysis

Azido compounds, including this compound, are known for their reactivity. They can undergo a variety of reactions, including those involving the Staudinger reaction . The Staudinger reaction is a process in which azides are reduced to amines using phosphines .Scientific Research Applications

Rhodium(III)-Catalyzed C-H Activation

2-Azido-4-methoxypyrimidine is utilized in the synthesis of azolopyrimidines through Rhodium(III)-catalyzed direct imidoyl C-H bond activation. This process allows for efficient preparation of products with diverse nitrogen arrangements and carbon substituents, contributing significantly to the field of medicinal chemistry and drug discovery (K. Halskov et al., 2018).

Antimicrobial Activity of Azo Dyes

Research on the antimicrobial activity of azo dyes derived from 4,6-dihydroxypyrimidine, which relates to this compound, demonstrates its potential in developing antimicrobial agents. These compounds, synthesized through the coupling with diazonium salts, including 4-methoxy aniline derivatives, show considerable activity against various microorganisms, indicating their usefulness in medical applications and material science (M. Yazdanbakhsh et al., 2012).

Domino Process to Azolopyrimidines

The reactivity of 2-bromomethylazoles with tosylmethyl isocyanide (TosMIC) leading to azolopyrimidines showcases the role of this compound in synthesizing core structures of various alkaloids. This domino process is crucial for the synthesis of complex organic molecules, highlighting its importance in organic synthesis and drug development (J. Mendiola et al., 2000).

Studies on Azide-Tetrazole Equilibrium

Investigations into the azide-tetrazole equilibrium in azidopyrimidines, including this compound derivatives, provide valuable insights into their structural and reactivity properties. Such studies are vital for understanding the behavior of these compounds in various chemical environments, which is essential for their application in synthesizing heterocyclic compounds and potential pharmacological agents (T. S. Shestakova et al., 2013).

Mechanism of Action

Target of Action

2-Azido-4-methoxypyrimidine is a versatile bioorthogonal reporter moiety that is commonly used for site-specific labeling and functionalization of RNA . It is used to probe the biology of RNA, with applications in diagnostics, forensics, genetic analysis, and sequencing .

Mode of Action

The compound interacts with its targets by being chemically engineered into the biomolecule of interest . A covalent linkage of the azido group to a reporter molecule, fluorescent dye, affinity tag, or transporter unit is formed by either Staudinger ligation, Cu (i)-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted [3 + 2] cycloaddition (SPAAC), or photo-click chemistry . The RNA azido group can be located at the ribose, the termini, the phosphate backbone, or the nucleobase .

Biochemical Pathways

The 2′-azido modification favors the RNA C3′-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure . It is exceptionally well tolerated in the guide strand of siRNAs even when it is directly located at the cleavage site . This and other emerging applications in chemical biology require easy accessibility, i.e., the efficient synthesis of RNAs with site-specific 2′-azido anchors .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in RNA biology. By enabling site-specific labeling and functionalization of RNA, the compound allows researchers to probe the structure, dynamics, and localization of RNA . This has applications in a range of fields, including diagnostics, forensics, genetic analysis, and sequencing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the inherent reactivity of P(III) species with azides according to the Staudinger reaction can make the preparation of azido modified nucleic acids by solid-phase synthesis problematic . Various strategies have been developed to bypass this limitation

Future Directions

The use of azido compounds in the synthesis of modified RNA is a promising area of research . The ease of generating 2′-azido RNA could pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Biochemical Analysis

Biochemical Properties

2-Azido-4-methoxypyrimidine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit the growth of some tumor cell lines in vitro and in vivo . The nature of these interactions is complex and can involve a variety of biochemical processes.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to interfere with the replication of herpes simplex virus types I and II . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level allow this compound to exert its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation.

Properties

IUPAC Name |

2-azido-4-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c1-11-4-2-3-7-5(8-4)9-10-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXKICHBOQNWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531848-24-4 |

Source

|

| Record name | 2-azido-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide](/img/structure/B2756487.png)

![Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one](/img/structure/B2756496.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2756497.png)

![4-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2756498.png)

![1'-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine](/img/structure/B2756503.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2756505.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2756506.png)

![[2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone](/img/structure/B2756508.png)